molecular formula C10H12ClN5O3 B586101 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride CAS No. 374730-75-3

4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride

Cat. No.: B586101
CAS No.: 374730-75-3
M. Wt: 285.688
InChI Key: JRCQKCUGUBVKKF-UHFFFAOYSA-N
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Description

4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride (CAS 374730-75-3) is a benzoxadiazole derivative with the molecular formula C₁₀H₁₂ClN₅O₃ and a molecular weight of 285.69 g/mol. It is characterized by a benzoxadiazole core substituted with a nitro group at the 4-position and a piperazinyl group at the 7-position, forming a hydrochloride salt .

Notably, its piperazinyl substitution enhances its utility in biomedical applications. Recent studies highlight its role as a fluorescent probe for hydrogen sulfide (H₂S) detection and a tool for visualizing lysosomal thiols in live cells . The piperazine moiety improves cellular permeability and targeting efficiency, making it valuable for studying lysosomal dynamics and oxidative stress responses .

Properties

IUPAC Name

4-nitro-7-piperazin-1-yl-2,1,3-benzoxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O3.ClH/c16-15(17)8-2-1-7(9-10(8)13-18-12-9)14-5-3-11-4-6-14;/h1-2,11H,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCQKCUGUBVKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C3=NON=C23)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858198
Record name 4-Nitro-7-(piperazin-1-yl)-2,1,3-benzoxadiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374730-75-3
Record name 4-Nitro-7-(piperazin-1-yl)-2,1,3-benzoxadiazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The core synthetic route involves substituting the chlorine atom in NBD-Cl (4-chloro-7-nitro-2,1,3-benzoxadiazole) with piperazine under mild basic conditions. The electron-deficient benzoxadiazole ring facilitates nucleophilic attack by the primary amine of piperazine, forming the free base 4-nitro-7-piperazinobenzofurazan (NBD-PZ). Subsequent treatment with hydrochloric acid yields the hydrochloride salt.

Reaction Scheme:

NBD-Cl+PiperazineBaseNBD-PZHClNBD-PZ\cdotpHCl\text{NBD-Cl} + \text{Piperazine} \xrightarrow{\text{Base}} \text{NBD-PZ} \xrightarrow{\text{HCl}} \text{NBD-PZ·HCl}

Standard Procedure

  • Reagents :

    • NBD-Cl (1 equiv, 1.0 mmol)

    • Piperazine (1.2 equiv, 1.2 mmol)

    • Solvent: Dichloromethane (DCM) or acetonitrile (30–50 mL)

    • Base: Triethylamine (TEA, 2.0 equiv) or sodium carbonate (1.5 equiv)

  • Steps :

    • Dissolve NBD-Cl and piperazine in DCM at 0–5°C.

    • Add base dropwise under nitrogen atmosphere.

    • Stir for 3–6 hours at room temperature.

    • Quench with water, extract with DCM, and dry over MgSO₄.

    • Evaporate solvent to isolate NBD-PZ (free base) as a dark orange solid.

    • Dissolve NBD-PZ in ethanol, add concentrated HCl (1.1 equiv), and stir for 1 hour.

    • Precipitate the hydrochloride salt by cooling, filter, and wash with cold ethanol.

  • Yield :

    • Free base: 62–75%

    • Hydrochloride: 85–90% after acidification

Optimization Insights

  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) improve reaction rates compared to DCM.

  • Stoichiometry : Excess piperazine (1.2–1.5 equiv) minimizes di-substitution byproducts.

  • Temperature : Reactions at 0–5°C reduce side reactions but require longer times (6–8 hours).

One-Pot Synthesis via In Situ Hydrochloride Formation

Streamlined Protocol

This method avoids isolating the free base by introducing HCl gas directly into the reaction mixture:

  • Reagents :

    • NBD-Cl (1.0 mmol)

    • Piperazine (1.5 mmol)

    • Solvent: Ethanol (20 mL)

    • HCl gas (generated from NaCl and H₂SO₄)

  • Steps :

    • Reflux NBD-Cl and piperazine in ethanol for 4 hours.

    • Bubble HCl gas through the solution for 30 minutes.

    • Cool to 0°C, filter, and recrystallize from ethanol/water (9:1).

  • Yield :

    • 70–78% overall

Advantages and Limitations

  • Advantages : Reduced purification steps and higher throughput.

  • Limitations : Requires careful control of HCl gas flow to avoid over-acidification.

Catalytic Methods for Enhanced Efficiency

Iridium-Catalyzed Coupling

A recent advancement employs iridium catalysts to couple preformed imines, enabling selective piperazine ring formation. While primarily used for C-substituted piperazines, this method adapts to NBD-PZ·HCl synthesis by modifying substrates:

Procedure :

  • React NBD-Cl with a Boc-protected piperazine derivative under iridium catalysis (2 mol% [IrCl(cod)(PPh₃)]).

  • Add trimethylamine N-oxide (10 mol%) to enhance catalytic activity.

  • Deprotect with HCl/dioxane to yield NBD-PZ·HCl.

Yield :

  • 65–72% after deprotection

Comparative Analysis

Method Conditions Yield Purity Key Advantage
Nucleophilic SubstitutionDCM, TEA, RT62–75%>95%Simplicity, scalability
One-Pot SynthesisEthanol, HCl gas70–78%90–93%Fewer steps
Iridium Catalysis[Ir] catalyst, Me₃NO65–72%>98%Stereoselectivity, low byproducts

Characterization and Quality Control

Spectral Data

  • ¹H NMR (DMSO-d₆) : δ 8.44 (d, J = 9.2 Hz, 1H), 6.64 (d, J = 9.3 Hz, 1H), 4.08 (s, 4H), 2.95–2.93 (m, 4H).

  • ESI-HRMS : [M+Na]⁺ calcd. for C₁₀H₁₁N₅O₃: 272.0778; found: 272.0781.

Purity Assessment

  • HPLC : Retention time 8.2 min (C18 column, acetonitrile/water 70:30).

  • Melting Point : 208–212°C (decomposition).

Industrial-Scale Considerations

  • Cost Drivers : NBD-Cl accounts for 60–70% of material costs.

  • Waste Management : Chloride byproducts require neutralization before disposal.

  • Safety : NBD-Cl is a skin irritant; reactions should use closed systems .

Chemical Reactions Analysis

Types of Reactions

4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxide derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 4-Amino-7-(1-piperazinyl)-2,1,3-benzoxadiazole.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: N-oxide derivatives of the piperazine ring.

Scientific Research Applications

4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for detecting various analytes.

    Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and proteins, affecting their function and activity.

    Pathways Involved: It may modulate signaling pathways, influence gene expression, and alter cellular processes through its chemical interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The benzoxadiazole scaffold is versatile, with structural modifications leading to diverse functional properties. Below is a comparative analysis of 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride and analogous derivatives:

Table 1: Structural and Functional Comparison of Benzoxadiazole Derivatives

Compound Name Structural Features Key Properties/Applications Molecular Weight (g/mol) Reference
This compound Piperazinyl substituent at 7-position; nitro group at 4-position H₂S detection, lysosomal thiol visualization 285.69
4-Chloro-7-nitro-2,1,3-benzoxadiazole Chlorine substituent at 4-position HPLC labeling reagent 213.59 (C₆H₃ClN₃O₂)
N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine Amino group at 4-position; N-methylation Fluorescence-based sensing 208.18 (C₇H₆N₄O₂)
4-(1-Methylhydrazino)-7-nitrobenzofurazan Methylhydrazine substituent at 4-position Anticancer activity (in vitro models) 223.19 (C₇H₆N₄O₃)
1-(2-Nitrobenzoyl)piperazine hydrochloride Piperazine linked to nitrobenzoyl group Intermediate in drug synthesis 271.70 (C₁₁H₁₄ClN₃O₃)

Key Findings:

Substituent-Driven Functionality: The piperazinyl group in the target compound enhances its bioavailability and lysosomal targeting, unlike the chlorine or amino substituents in analogues, which prioritize analytical applications (e.g., HPLC labeling) . The methylhydrazine derivative exhibits anticancer activity, suggesting that hydrazine-based substitutions may favor cytotoxic effects, whereas the piperazinyl group enables redox-sensitive fluorescence .

Molecular Weight and Solubility :

  • The hydrochloride salt form of the target compound increases its polarity and solubility in aqueous media compared to neutral derivatives like 4-Chloro-7-nitro-2,1,3-benzoxadiazole .

Fluorescence vs. Reactivity :

  • While N-Methyl-7-nitro-2,1,3-benzoxadiazol-4-amine exhibits intrinsic fluorescence, the target compound’s fluorescence is H₂S-dependent , enabling selective detection in biological systems .

Pharmacological Potential: Unlike 1-(2-Nitrobenzoyl)piperazine hydrochloride, which is primarily a synthetic intermediate, the target compound’s benzoxadiazole core allows direct interaction with cellular thiols, expanding its therapeutic research utility .

Biological Activity

4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole hydrochloride (NBD-PZ) is a compound of significant interest in biological and chemical research due to its unique structural properties and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C10H12ClN5O3
  • Molecular Weight : 285.69 g/mol
  • CAS Number : 374730-75-3
  • Structure : The compound features a benzoxadiazole ring with a nitro group and a piperazine moiety, contributing to its distinct chemical behavior and reactivity .

The biological activity of NBD-PZ is primarily attributed to its ability to interact with various molecular targets within cells:

  • Enzymatic Interactions : NBD-PZ can modulate enzyme activities, influencing metabolic pathways and cellular functions.
  • Fluorescent Properties : The compound exhibits strong fluorescence, making it suitable for use as a fluorescent probe in live cell imaging. Its fluorescence can be enhanced in acidic environments, which is beneficial for visualizing cellular components such as lysosomes .

Applications in Research

NBD-PZ has been utilized in several scientific domains:

  • Cell Imaging : A study demonstrated the use of NBD-PZ to visualize lysosomes in live cells effectively. The compound was applied to various cell lines (HGC-27, CW-2, IEC-18, and RAW264.7), revealing lysosomal structures within minutes under fluorescence microscopy .
  • Biochemical Assays : NBD-PZ is employed as a derivatization reagent in high-performance liquid chromatography (HPLC) for detecting carboxylic acids. This application highlights its role in biochemical assays and analytical chemistry .

Research Findings

Recent studies have provided insights into the biological effects and applications of NBD-PZ:

  • Fluorescence Spectroscopy : Research indicated that the fluorescence intensity of NBD-PZ derivatives increases significantly at pH levels below 7. This property can be exploited for sensitive detection methods in various biochemical assays .
  • Lysosomal Visualization : The compound's ability to visualize lysosomes presents a cost-effective alternative to commercially available probes, enhancing its appeal for researchers focusing on cellular biology .
  • Potential Therapeutic Applications : Due to its structural features, NBD-PZ is being investigated for potential therapeutic uses, particularly in targeting specific proteins or enzymes involved in disease processes .

Comparative Analysis

To understand the uniqueness of NBD-PZ, it is essential to compare it with similar compounds:

Compound NameStructure FeaturesApplications
4-Nitro-7-(4-phenyl-1-piperazinyl)benzofurazane 1-oxideContains a phenyl group instead of piperazineSimilar applications in fluorescence
4-Nitro-7-(4-propyl-1-piperazinyl)benzofurazane 1-oxideContains a propyl groupUsed for similar analytical purposes

NBD-PZ stands out due to its dual functionality as both a fluorescent probe and a reagent for biochemical assays.

Case Study 1: Lysosomal Imaging

In an experimental setup involving live cell imaging, researchers applied NBD-PZ to various cell lines. The results demonstrated rapid visualization of lysosomes, confirming the compound's efficacy as a low-cost alternative to existing probes .

Case Study 2: Analytical Chemistry Application

Another study focused on the derivatization capabilities of NBD-PZ for detecting amines and amino acids via HPLC. The findings indicated that NBD-PZ derivatives could enhance sensitivity and specificity in analytical applications .

Q & A

Q. 1.1. What are the primary research applications of 4-Nitro-7-(1-piperazinyl)-2,1,3-benzoxadiazole Hydrochloride in cellular biology?

This compound is widely used as a pH-dependent fluorescent probe for lysosomal visualization in live cells. Its membrane permeability allows it to accumulate in lysosomes, where it reacts with carboxylic acids in acidic environments, emitting fluorescence detectable at 488–550 nm. This property facilitates real-time tracking of lysosomal dynamics, such as pH changes or drug-induced lysosomal dysfunction .

Q. 1.2. How does this compound interact with lysosomal environments?

The compound’s piperazinyl group enhances solubility and membrane permeability, enabling entry into lysosomes. In acidic conditions (pH ≤ 5.0), its nitrobenzoxadiazole (NBD) core reacts with lysosomal carboxylic acids, forming fluorescent adducts. This pH-sensitive mechanism allows selective lysosomal labeling without cytoplasmic interference .

Q. 1.3. What safety protocols are recommended for handling this compound in laboratory settings?

While specific safety data for this compound are limited, structurally similar benzoxadiazoles require handling under fume hoods with PPE (gloves, lab coats, eye protection). Avoid inhalation and direct skin contact. Waste should be disposed of as hazardous organic material .

Advanced Research Questions

Q. 2.1. What methodological considerations are critical when using this compound as a derivatization reagent in HPLC assays?

Optimize reaction parameters based on analogous NBD derivatives:

  • Temperature : 60–80°C (ensures efficient labeling without analyte degradation).
  • Reaction time : 5–15 minutes (balances derivatization efficiency and stability of adducts).
  • Concentration : 10–20 mM (avoids reagent excess interfering with separation).
    Validate with internal standards (e.g., deuterated analogs) to account for matrix effects .

Q. 2.2. How can researchers resolve contradictions in fluorescence intensity data when using this compound in lysosomal studies?

Fluorescence variability may arise from:

  • pH fluctuations : Calibrate lysosomal pH using chloroquine (a positive control) to standardize acidic conditions .
  • Photobleaching : Limit exposure to excitation light and use antifade agents.
  • Cellular heterogeneity : Normalize fluorescence to lysosomal marker proteins (e.g., LAMP-1) via immunofluorescence .

Q. 2.3. What strategies improve the sensitivity of this compound for detecting subtle changes in lysosomal function?

  • Signal amplification : Couple with confocal microscopy’s time-lapse imaging to track dynamic changes.
  • Co-staining : Use propidium iodide (cell viability marker) to distinguish lysosomal effects from cytotoxicity .
  • Quantitative analysis : Apply ratiometric measurements (e.g., fluorescence ratio at 488/550 nm vs. 640 nm) to minimize background noise .

Q. 2.4. How can researchers validate the specificity of this compound in complex biological matrices?

  • Competitive inhibition : Pre-treat cells with unlabeled piperazine derivatives to block binding sites.
  • Mass spectrometry : Confirm adduct formation by detecting molecular ions (e.g., m/z 350–400 for lysosomal adducts).
  • Knockdown models : Use lysosome-deficient cell lines (e.g., CRISPR-edited LAMP1-KO) to verify signal loss .

Methodological Optimization

Q. 3.1. What are the best practices for integrating this compound into microdialysis-capillary electrophoresis (MD-CE) systems?

  • Online derivatization : Mix dialysate with the compound in a heated reaction loop (60°C, 5 min) before CE separation.
  • Detection : Use laser-induced fluorescence (LIF) with 488 nm excitation and a 550 nm emission filter.
  • Separation buffer : 50 mM borate (pH 9.2) with 10% acetonitrile enhances resolution of labeled analytes .

Q. 3.2. How can kinetic modeling improve understanding of this compound’s lysosomal insertion dynamics?

Develop a two-compartment model:

Membrane permeation : Rate constant k1lipophilicity (logP)k_1 \propto \text{lipophilicity (logP)}.

Intra-lysosomal reaction : Rate constant k2pH and carboxylic acid concentrationk_2 \propto \text{pH and carboxylic acid concentration}.
Fit time-resolved fluorescence data to determine k1k_1 and k2k_2, validated with chloroquine-treated controls .

Data Interpretation and Troubleshooting

Q. 4.1. How to address non-linear fluorescence response in quantitative assays?

  • Dynamic range : Dilute samples to ensure signal falls within the linear range (typically 0.1–10 µM).
  • Inner filter effect : Correct for absorbance at excitation/emission wavelengths using Beer-Lambert calculations.
  • Standard curves : Prepare daily with fresh reagent to account for hydrolysis instability .

Q. 4.2. What analytical techniques complement fluorescence data from this compound?

  • LC-MS/MS : Quantify unreacted compound and adducts for absolute quantification.
  • Electron microscopy : Correlate fluorescence intensity with lysosomal ultrastructure changes.
  • Flow cytometry : Statistically analyze lysosomal phenotypes across cell populations .

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